Hafnium tetrachloride - 13499-05-3

Hafnium tetrachloride

Catalog Number: EVT-313082
CAS Number: 13499-05-3
Molecular Formula: HfCl4
Cl4Hf
Molecular Weight: 320.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hafnium tetrachloride (HfCl4) is a colorless, inorganic compound that serves as a crucial precursor in the production of hafnium metal []. It's an important reagent in various scientific research fields, including materials science, catalysis, and nuclear technology. Classified as a Lewis acid, it plays a vital role in facilitating a variety of chemical reactions.

Synthesis Analysis
  • Chlorination of Hafnium Oxide: Hafnium oxide is reacted with carbon powder and chlorine gas at elevated temperatures. This process, while widely used, involves multiple steps and requires careful control of reaction parameters to ensure high yields [].

  • Reaction with Alkali-Metal Chlorides: Hafnium tetrachloride can be produced through the reaction of hafnium oxide with molten alkali-metal chlorides like sodium chloride (NaCl) or potassium chloride (KCl). This method offers a potentially faster and more efficient route to HfCl4 production [, ].

Molecular Structure Analysis
  • Reduction to Hafnium Metal: HfCl4 can be reduced to hafnium metal using strong reducing agents such as aluminum or magnesium. This reaction is central to the production of high-purity hafnium metal for applications in nuclear reactors and other high-technology industries [].

  • Formation of Complexes with Organic Ligands: HfCl4 readily forms complexes with a variety of organic ligands, including 8-quinolinol and cyclopentadienyl derivatives [, ]. These complexes have potential applications in catalysis and materials science.

  • Reaction with Alkali-Metal Chlorides: Hafnium tetrachloride reacts with molten alkali-metal chlorides to form hexachlorohafnate salts, which are less volatile than HfCl4. This difference in volatility is exploited in the separation of hafnium from zirconium [, ].

  • Reactions with Silylated Compounds: HfCl4 can react with silyl anions, leading to the formation of hafnium-silicon bonds. These reactions can be used to synthesize novel organometallic compounds [].

  • Formation of Hafnium Oxide: In the presence of oxygen or water, HfCl4 can hydrolyze to form hafnium oxide (HfO2), a material with excellent dielectric properties that's widely used in microelectronics [, ].

Physical and Chemical Properties Analysis
  • Physical State: At room temperature, hafnium tetrachloride exists as a white crystalline solid. It sublimes at 317 °C [] and has a melting point of 432 °C [].

  • Solubility: HfCl4 is soluble in a variety of organic solvents, including dichloromethane, tetrahydrofuran, and toluene [].

  • Volatility: Its relatively high volatility makes it suitable for vapor-phase deposition techniques, particularly in the production of thin films [].

Applications
  • Production of Hafnium Metal: As the primary precursor for hafnium metal, it’s essential for producing high-purity hafnium used in control rods in nuclear reactors, high-temperature alloys, and specialized electronic components [].

  • Synthesis of Hafnium Oxide: HfCl4 is a crucial precursor in the atomic layer deposition (ALD) of hafnium oxide (HfO2), a high-k dielectric material utilized in advanced microelectronic devices like transistors and memory chips [, , ].

  • Catalysis: HfCl4 acts as a Lewis acid catalyst in various organic reactions, including the synthesis of α-aminonitriles via the Strecker reaction [].

  • Separation of Zirconium and Hafnium: The differences in volatility and reactivity between zirconium tetrachloride (ZrCl4) and HfCl4 are exploited for their separation. Extractive distillation processes using molten salt mixtures provide a viable method for obtaining high-purity zirconium, required in nuclear applications [, ].

  • Synthesis of Novel Materials: HfCl4 serves as a starting material for the synthesis of other hafnium-containing compounds, such as hafnium boride [] and hafnium carbide []. These materials have potential applications in high-temperature ceramics and refractory materials.

Safety and Hazards

  • Corrosivity: It can cause severe skin burns and eye damage []. Proper personal protective equipment, including gloves and eye protection, is essential when handling HfCl4.

  • Moisture Sensitivity: Upon contact with water, it reacts violently, releasing corrosive hydrogen chloride (HCl) gas []. It's crucial to handle HfCl4 under inert atmospheric conditions or in a fume hood.

Future Directions
  • Investigation of Hafnium-Containing Nanomaterials: Exploring the synthesis and applications of hafnium-containing nanomaterials, such as HfC and HfB2 nanoparticles, could lead to advancements in high-temperature materials and other specialized fields [].

Zirconium Tetrachloride (ZrCl4)

  • Compound Description: Zirconium tetrachloride (ZrCl4) is a colorless solid and the most important precursor for the production of metallic zirconium. It is used in the deposition of thin films of zirconium dioxide (ZrO2), a high-k dielectric material for microelectronics applications. []
  • Relevance: Zirconium tetrachloride is the most chemically similar compound to hafnium tetrachloride due to the similar properties of zirconium and hafnium, which are both Group 4 elements. This similarity makes separation of the two compounds difficult. [, , , , ] Many of the papers discuss methods to separate ZrCl4 from HfCl4 for applications where high-purity hafnium is required. [, , , , , ]

Hafnium Dioxide (HfO2)

  • Compound Description: Hafnium dioxide (HfO2) is a stable, inert, and high-melting oxide of hafnium. Its high dielectric constant and thermodynamic stability make it a suitable material for use as a gate dielectric in transistors. [, , , , ]
  • Relevance: Hafnium dioxide is a common product in the synthesis and reactions involving hafnium tetrachloride. Several papers describe using hafnium tetrachloride as a precursor for the atomic layer deposition of hafnium dioxide thin films. [, , , , ]

Tetrakis(ethylmethylamino)hafnium (TEMAHf)

  • Compound Description: Tetrakis(ethylmethylamino)hafnium (TEMAHf) is a liquid hafnium precursor used in atomic layer deposition processes, particularly for the deposition of hafnium dioxide films. [, ]
  • Relevance: TEMAHf serves as an alternative to hafnium tetrachloride in atomic layer deposition, offering advantages such as lower particle generation and reduced chlorine contamination in deposited films. [, ]

Hafnium Trifluoromethanesulfonate (Hf(OTf)4)

  • Compound Description: Hafnium(IV) trifluoromethanesulfonate, commonly known as hafnium triflate, is a Lewis acid catalyst. It finds applications in organic synthesis, facilitating reactions such as Friedel–Crafts acylation and alkylation reactions. [, ]
  • Relevance: Hafnium triflate can be synthesized from hafnium tetrachloride through a reaction with trifluoromethanesulfonic acid. [, ] This synthetic route highlights the chemical reactivity of hafnium tetrachloride and its potential as a precursor for other hafnium-containing compounds.

Sodium Chloride (NaCl)

  • Compound Description: Sodium chloride (NaCl), commonly known as table salt, is an ionic compound with numerous applications. In the context of hafnium chemistry, it participates in reactions with hafnium tetrachloride. [, , ]
  • Relevance: Sodium chloride is used in a solid-state reaction with hafnium tetrachloride to form sodium hexachlorohafnate (Na2HfCl6). [, , ] This reaction is explored as a potential method for separating hafnium from zirconium.

Sodium Hexachlorohafnate (Na2HfCl6)

  • Compound Description: Sodium hexachlorohafnate (Na2HfCl6) is a compound formed by the reaction of hafnium tetrachloride with sodium chloride at elevated temperatures. [, , ]
  • Relevance: The formation of sodium hexachlorohafnate is central to several studies investigating the separation of hafnium from zirconium. [, , ] The reaction kinetics and thermodynamics of this process are investigated as a potential route for obtaining purified hafnium compounds.

Titanium Tetrachloride (TiCl4)

  • Compound Description: Titanium tetrachloride (TiCl4) is a volatile liquid and an important precursor in the production of titanium metal and titanium dioxide (TiO2). []
  • Relevance: Titanium tetrachloride is mentioned in the context of removing trace amounts of zirconium or hafnium tetrachlorides. [] The similar reactivity of Group 4 tetrachlorides is exploited in this purification process.

Titanium Hydride (TiH2)

  • Compound Description: Titanium hydride (TiH2) is a metallic hydride known for its ability to release hydrogen upon heating. It serves as a reducing agent in certain chemical reactions. []
  • Relevance: Titanium hydride plays a crucial role in removing trace impurities of zirconium or hafnium tetrachlorides from titanium tetrachloride feedstock. [] The titanium hydride converts the zirconium or hafnium tetrachlorides into less volatile compounds, allowing for their separation from titanium tetrachloride.

Hafnium Carbide (HfC)

  • Compound Description: Hafnium carbide (HfC) is an extremely hard refractory ceramic material. It has the highest melting point of any known binary compound, making it useful in high-temperature applications. [, , ]
  • Relevance: Hafnium carbide is a product in several studies where hafnium tetrachloride serves as a precursor in its synthesis. [, , ] These papers highlight the use of hafnium tetrachloride in high-temperature ceramic material production.

Hafnium Nitride (HfN)

  • Compound Description: Hafnium nitride (HfN) is a hard, refractory ceramic material with a high melting point and good electrical conductivity. [, ]
  • Relevance: Similar to HfC, HfN is synthesized using hafnium tetrachloride as a precursor. [, ] These synthesis methods illustrate the versatility of hafnium tetrachloride in producing different types of advanced ceramic materials.

Dimethylamine (HN(CH3)2)

  • Compound Description: Dimethylamine is an organic compound, a secondary amine, that is a gas at room temperature but is often used in its aqueous solution. []
  • Relevance: Dimethylamine is a reactant used in the synthesis of tetra(dimethylamino)hafnium. [] This synthesis highlights the reactivity of hafnium tetrachloride with amine compounds.

n-Butyllithium (n-BuLi)

  • Compound Description: n-Butyllithium is an organolithium reagent commonly used as a strong base and a nucleophile in organic synthesis. It is highly reactive and typically handled as a solution in nonpolar solvents. []
  • Relevance: n-Butyllithium plays a critical role in the synthesis of tetra(dimethylamino)hafnium. [] Its strong basicity is utilized to deprotonate dimethylamine, facilitating the subsequent reaction with hafnium tetrachloride.

Tetra(dimethylamino)hafnium (Hf(N(CH3)2)4)

  • Compound Description: Tetra(dimethylamino)hafnium is a hafnium complex with dimethylamino ligands. It is synthesized by reacting hafnium tetrachloride with lithiated dimethylamine. []
  • Relevance: The synthesis of tetra(dimethylamino)hafnium from hafnium tetrachloride demonstrates the application of HfCl4 in forming hafnium-nitrogen bonds, leading to the preparation of hafnium amides, which are important precursors in materials science and catalysis. []

Tris(trimethylsilyl)silyl potassium (KSi(SiMe3)3)

  • Compound Description: Tris(trimethylsilyl)silyl potassium is a sterically hindered silyl anion used as a strong nucleophile in organometallic chemistry. []
  • Relevance: The reaction of tris(trimethylsilyl)silyl potassium with hafnium tetrachloride highlights the ability of HfCl4 to undergo metathesis reactions, replacing chlorine atoms with bulky silyl groups. [] This type of reaction is important for tailoring the reactivity and properties of hafnium complexes.

[Tris(trimethylsilyl)silyl]trichlorohafnium (HfCl3Si(SiMe3)3)

  • Compound Description: [Tris(trimethylsilyl)silyl]trichlorohafnium is an organometallic hafnium compound containing both chlorine and silyl ligands. It is synthesized by reacting hafnium tetrachloride with tris(trimethylsilyl)silyl potassium. []
  • Relevance: The synthesis of [tris(trimethylsilyl)silyl]trichlorohafnium demonstrates the use of hafnium tetrachloride in the formation of hafnium-silicon bonds. [] This type of reaction allows for the incorporation of silyl functionalities into hafnium complexes, potentially modifying their reactivity and applications in materials chemistry.

2,6-Dimethylphenylisonitrile (2,6-Me2C6H3NC)

  • Compound Description: 2,6-Dimethylphenylisonitrile is an isocyanide compound characterized by the presence of a phenyl ring with methyl substituents at the 2 and 6 positions. Isocyanides are organic compounds with a divalent carbon atom. []
  • Relevance: This compound is used to study the reactivity of hafnium-silicon bonds. [] It inserts into the hafnium-silicon bond of [tris(trimethylsilyl)silyl]trichlorohafnium, further demonstrating the diverse reactivity of compounds derived from hafnium tetrachloride.

Properties

CAS Number

13499-05-3

Product Name

Hafnium tetrachloride

IUPAC Name

tetrachlorohafnium

Molecular Formula

HfCl4
Cl4Hf

Molecular Weight

320.3 g/mol

InChI

InChI=1S/4ClH.Hf/h4*1H;/q;;;;+4/p-4

InChI Key

PDPJQWYGJJBYLF-UHFFFAOYSA-J

SMILES

Cl[Hf](Cl)(Cl)Cl

Synonyms

hafnium chloride
hafnium tetrachloride

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Cl-].[Hf+4]

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